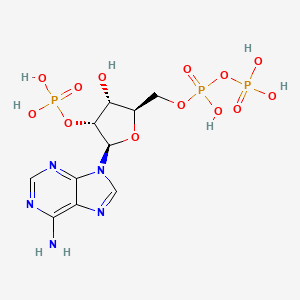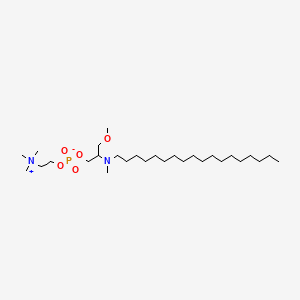
O-(4-Nitrobencilo)-N,N'-diisopropilisourea
Descripción general
Descripción
Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, also known as Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Grupos Protectores Fotolábiles en Química Polimerica
El grupo o-nitrobencilo es ampliamente utilizado en la química de polímeros debido a sus propiedades fotolábiles. Permite la alteración de las características del polímero mediante irradiación, lo que lo convierte en un elemento valioso para la creación de hidrogeles fotodegradables y bioconjugados fotoescindibles {svg_1}. Esta aplicación es crucial para el desarrollo de materiales con tasas de degradación controladas, lo que es beneficioso para los sistemas de liberación de fármacos y los andamios de ingeniería de tejidos.
Síntesis de Enlaces Fotoescindibles
La capacidad del compuesto para liberar ácidos carboxílicos libres tras la irradiación UV lo convierte en un excelente candidato para la síntesis de enlaces fotoescindibles {svg_2}. Estos enlaces son fundamentales en el diseño de sistemas de liberación de fármacos sensibles a la luz, donde el fármaco puede liberarse de forma controlada utilizando la luz como desencadenante.
Desarrollo de Generadores de Fotoácidos
Los derivados de O-(4-Nitrobencilo)-N,N'-diisopropilisourea pueden actuar como generadores de fotoácidos, que son componentes esenciales en la producción de fotorresistencias utilizadas en las industrias de microelectrónica y revestimientos {svg_3}. La capacidad de generar ácidos tras la exposición a la luz es fundamental para los procesos de patronaje en la fabricación de semiconductores.
Investigación Química Agrícola
Los derivados de este compuesto tienen aplicaciones potenciales en la agricultura. Se pueden sintetizar y evaluar sus actividades antifúngicas, ofreciendo nuevas vías para la protección de las plantas y el control de plagas {svg_4}.
Desarrollo de Agentes Antimicrobianos
El marco del compuesto puede modificarse para crear nuevos agentes antimicrobianos. Estos derivados pueden someterse a pruebas de actividades bactericidas y fungicidas, lo que es significativo para el desarrollo de nuevos antibióticos y medicamentos antifúngicos {svg_5}.
Lubricantes Industriales
Los compuestos relacionados, como el bis(2-etilhexil)éster del ácido sebáceo, se han utilizado como lubricantes sintéticos en las industrias aeroespacial, automotriz y manufacturera. La síntesis de estos lubricantes puede optimizarse para lograr la sostenibilidad económica y ambiental {svg_6}.
Estudios Neurofarmacológicos
Los ésteres de carbamato, una clase de compuestos a la que pertenece this compound, se han estudiado por sus efectos en el crecimiento de neuritas en células de neuroblastoma. Esta investigación es vital para comprender los mecanismos de neurotoxicidad y podría conducir al desarrollo de fármacos neuroprotectores {svg_7}.
Síntesis Farmacéutica Quiral
La resolución cinética de ácidos carboxílicos racémicos utilizando derivados de this compound puede producir ésteres carboxílicos ópticamente activos. Este proceso es importante para la síntesis de fármacos quirales, que son esenciales para crear medicamentos con mayor eficacia y menores efectos secundarios {svg_8}.
Mecanismo De Acción
Target of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.
Result of Action
Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDMCLCYYCIDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883545 | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-11-2 | |
| Record name | (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diisopropyl-2-(p-nitrobenzyl)isourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?
A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []
Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?
A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)


